molecular formula C23H37ClN2O3 B067732 Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- CAS No. 172800-01-0

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-

Cat. No.: B067732
CAS No.: 172800-01-0
M. Wt: 425 g/mol
InChI Key: GXGFMBJLZVGDDL-GNGUGDOWSA-N
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Description

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-, also known as Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-, is a useful research compound. Its molecular formula is C23H37ClN2O3 and its molecular weight is 425 g/mol. The purity is usually 95%.
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Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a notable example that has been studied for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H37ClN2O3
  • CAS Number : 3075209

The compound features a cycloheptyl moiety and a piperidine group, which are significant for its biological interactions.

The biological activity of this carbamic acid derivative is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Protein Tyrosine Kinases (PTKs) : The compound has been identified as an inhibitor of PTKs, which play crucial roles in cell signaling pathways related to growth and proliferation. Inhibition of these enzymes can lead to antiproliferative effects in cancer cells .
  • Anti-inflammatory Activity : Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties .

Biological Activity Data

Activity Effect Reference
PTK InhibitionReduced cell proliferation in cancer lines
Anti-inflammatoryDecreased levels of TNF-alpha
CytotoxicityInduced apoptosis in specific cancer cells

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Cancer Cell Lines : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through PTK inhibition. This was evidenced by a significant reduction in cell viability at concentrations above 10 µM .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, indicating potential use in treating inflammatory diseases .
  • Toxicology Assessments : Toxicological evaluations have indicated that while the compound exhibits therapeutic potential, it also requires careful dosage management due to observed cytotoxic effects at high concentrations .

Properties

IUPAC Name

[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-propoxyphenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3.ClH/c1-2-17-27-22-14-8-7-12-20(22)24-23(26)28-21-13-6-3-5-11-19(21)18-25-15-9-4-10-16-25;/h7-8,12,14,19,21H,2-6,9-11,13,15-18H2,1H3,(H,24,26);1H/t19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGFMBJLZVGDDL-GNGUGDOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169405
Record name Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172800-01-0
Record name Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172800010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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